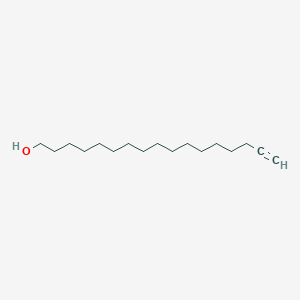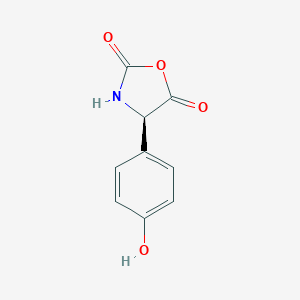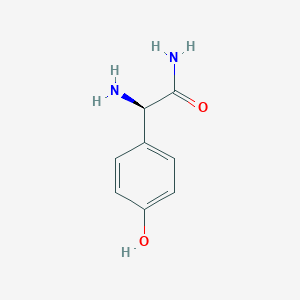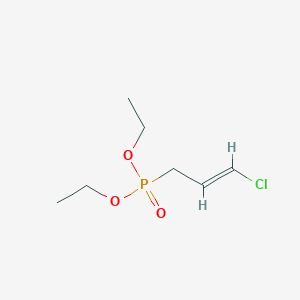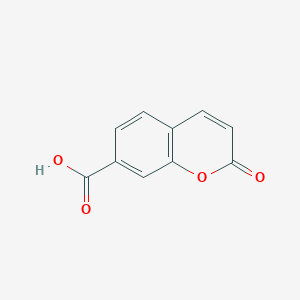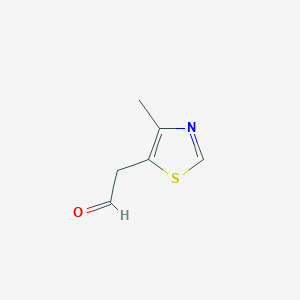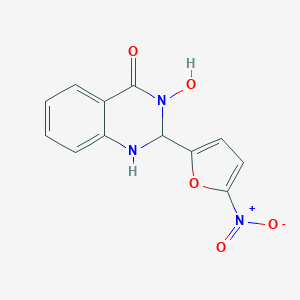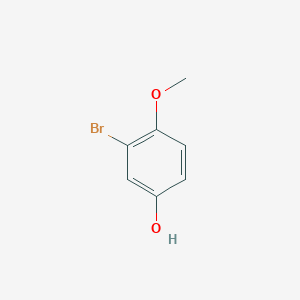
3-Bromo-4-methoxyphenol
Übersicht
Beschreibung
3-Bromo-4-methoxyphenol is a chemical compound with the molecular formula C7H7BrO2 . It has a molecular weight of 203.03 g/mol . The IUPAC name for this compound is 3-bromo-4-methoxyphenol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methoxyphenol can be represented by the InChI code: 1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis
3-Bromo-4-methoxyphenol is a solid at room temperature . It has a computed XLogP3 value of 1.5, indicating its relative lipophilicity . The compound also has a topological polar surface area of 29.5 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-Bromo-4-methoxyphenol is utilized in pharmaceutical research due to its potential as a building block for synthesizing various drug candidates. Its physicochemical properties, such as high GI absorption and BBB permeability, make it a valuable compound for developing central nervous system drugs .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It’s involved in the preparation of complex molecules through reactions like nucleophilic aromatic substitutions and electrophilic aromatic substitutions, which are fundamental in creating a wide range of organic compounds .
Agrochemicals
In the agrochemical industry, 3-Bromo-4-methoxyphenol is used to synthesize intermediates for pesticides and herbicides. Its reactivity with various organic and inorganic compounds allows for the creation of substances that protect crops from pests and diseases .
Dyestuff Production
The compound is also significant in the production of dyes. Its bromine and methoxy groups can undergo various chemical reactions to form colored compounds used in textile and other industries .
Material Science
3-Bromo-4-methoxyphenol is researched for its applications in material science, particularly in the development of new polymers and coatings that require specific thermal and chemical properties .
Chemical Analysis
It plays a role in chemical analysis as a standard or reference compound. Its well-characterized properties, such as molar refractivity and lipophilicity, are useful in analytical methods like NMR, HPLC, and LC-MS .
Biochemistry
In biochemistry, 3-Bromo-4-methoxyphenol is used for proteomics research. It can be a part of studies aiming to understand protein functions and interactions, which is crucial for developing targeted therapies .
Environmental Applications
Lastly, this compound is being studied for its environmental applications, particularly in the degradation of pollutants. Its chemical structure allows it to participate in reactions that can break down harmful substances in the environment .
Safety And Hazards
The safety data sheet for 4-Bromo-3-methoxyphenol, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
3-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOUQQJSGRBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346020 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxyphenol | |
CAS RN |
17332-12-6 | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
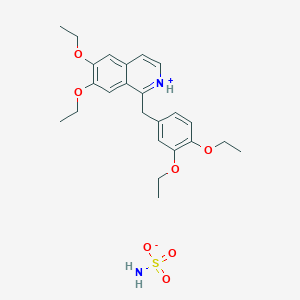
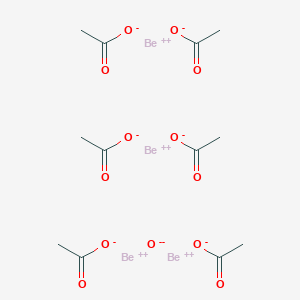
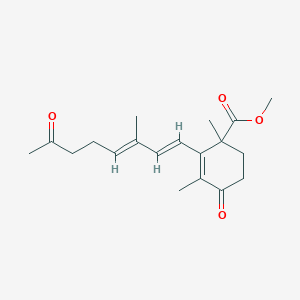
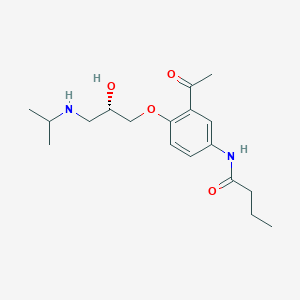
![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
